molecular formula C16H15FN4O2S B2598345 2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1203103-98-3

2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No. B2598345
CAS RN: 1203103-98-3
M. Wt: 346.38
InChI Key: MOUDLTUIOMITQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H15FN4O2S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors

Fluorine substituted 1,2,4-triazinones have been explored for their potential anti-HIV-1 and CDK2 inhibition activities. These compounds, synthesized through modifications at various positions of the 1,2,4-triazinone ring, demonstrated significant anti-HIV activity and CDK2 inhibition, suggesting their potential in developing treatments against HIV and cancer-related targets (Makki, Abdel-Rahman, & Khan, 2014).

Antimicrobial Activity of Fluorinated Compounds

Another study focused on the antimicrobial properties of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which demonstrated high activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains. This highlights the potential of fluorine-containing compounds in the development of new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Biological Activities of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, synthesized through a multi-step process, were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited significant antimicrobial activity, suggesting the versatile potential of fluorine-containing heterocyclic compounds in therapeutic applications (Başoğlu et al., 2013).

Selective MT2 Receptor Ligands

A series of compounds designed as selective MT2 receptor ligands were evaluated for their affinity and intrinsic activity at melatonin receptors. These studies underscore the importance of structural modifications, including fluorine substitution, in enhancing receptor selectivity and biological activity, potentially leading to new therapeutic agents (Mesangeau et al., 2011).

Synthesis and Antipathogenic Activity of Thiourea Derivatives

Acylthioureas with fluorine substituents demonstrated significant antipathogenic activity, particularly against biofilm-forming microorganisms. This suggests that fluorine-containing compounds can be potent antimicrobial agents with specific applications in targeting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-20-14(13-7-4-10-24-13)19-21(16(20)23)9-8-18-15(22)11-5-2-3-6-12(11)17/h2-7,10H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDLTUIOMITQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.